![molecular formula C3H2Ho2O10 B1506454 Holmium(III) carbonate hydrate CAS No. 38245-34-0](/img/structure/B1506454.png)
Holmium(III) carbonate hydrate
Overview
Description
Holmium(III) carbonate hydrate is a chemical compound with the linear formula Ho2(CO3)3 · xH2O . It has a molecular weight of 509.89 on an anhydrous basis .
Synthesis Analysis
Crystalline hydrated holmium carbonates can be synthesized using ammonium bicarbonate as a precipitant . The process involves adding aqueous ammonium bicarbonate to a constantly-stirred solution of holmium chloride. The solution is then maintained at 25ºC for one week .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO.[Ho+3].[Ho+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O
.
Scientific Research Applications
Holmium carbonate hydrate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds such as organometallic complexes and coordination polymers. It is also used as a catalyst in organic reactions, and as a fluorescent probe in biochemical and physiological studies.
Mechanism of Action
Target of Action
It’s known that holmium(iii) ions can interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that holmium(III) ions can form complexes with other molecules, which may influence their interactions with biological targets .
Biochemical Pathways
Holmium(iii) ions are known to interact with various biochemical pathways due to their ability to form complexes with other molecules .
Result of Action
It’s known that holmium(iii) ions can have various effects at the molecular and cellular level due to their ability to interact with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of holmium(III) carbonate hydrate. Factors such as pH, temperature, and the presence of other ions can affect the compound’s stability and its interactions with biological targets .
Advantages and Limitations for Lab Experiments
One of the main advantages of using holmium carbonate hydrate in lab experiments is its water solubility, which makes it easy to use in aqueous solutions. In addition, holmium carbonate hydrate is relatively inexpensive and can be easily synthesized from holmium oxide and carbon dioxide. However, the reaction is slow and can take several hours to complete, and the product is sensitive to light and air.
Future Directions
The future of holmium carbonate hydrate research is promising, as there is still much to be discovered about its potential applications. Further research is needed to understand the full range of its biochemical and physiological effects, as well as its potential use in drug development. In addition, research should be conducted to explore the potential for holmium carbonate hydrate to be used as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, research should be conducted to explore the potential for holmium carbonate hydrate to be used in the synthesis of other compounds and as a catalyst in organic reactions.
Safety and Hazards
properties
IUPAC Name |
holmium(3+);tricarbonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLSAONJAUANQ-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ho2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722161 | |
Record name | Holmium carbonate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38245-34-0 | |
Record name | Holmium carbonate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Holmium(III) carbonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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